![molecular formula C17H25NOS B296500 N-cycloheptyl-3-[(4-methylphenyl)sulfanyl]propanamide](/img/structure/B296500.png)
N-cycloheptyl-3-[(4-methylphenyl)sulfanyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cycloheptyl-3-[(4-methylphenyl)sulfanyl]propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CMHP and is synthesized using a specific method. In
Wissenschaftliche Forschungsanwendungen
CMHP has been extensively studied for its potential applications in various scientific fields. It has been found to have significant anti-inflammatory properties and has been used in studies related to pain management. Additionally, CMHP has been studied for its potential use as an anti-cancer agent due to its ability to inhibit specific enzymes that are involved in cancer cell growth.
Wirkmechanismus
The mechanism of action of CMHP is not yet fully understood. However, studies have suggested that it works by inhibiting specific enzymes that are involved in inflammation and cancer cell growth. This inhibition leads to a reduction in inflammation and a decrease in cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that CMHP has significant anti-inflammatory effects and can reduce inflammation in various tissues. Additionally, it has been found to have a significant effect on cancer cells, leading to a decrease in their growth and proliferation. However, the exact biochemical and physiological effects of CMHP are still being studied.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using CMHP in lab experiments is its well-established synthesis method. Additionally, it has been extensively studied and has shown promising results in various scientific fields. However, one of the limitations of using CMHP is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research related to CMHP. One area of research is related to its potential use as an anti-cancer agent. Further studies are needed to determine the exact mechanism of action of CMHP and its potential use in cancer treatment. Additionally, research is needed to determine the potential side effects of CMHP and its long-term safety. Finally, more studies are needed to explore the potential applications of CMHP in other scientific fields.
Conclusion:
In conclusion, N-cycloheptyl-3-[(4-methylphenyl)sulfanyl]propanamide is a chemical compound that has significant potential in various scientific fields. Its well-established synthesis method and promising results in studies related to pain management and cancer treatment make it an attractive compound for further research. However, further studies are needed to determine its exact mechanism of action, potential side effects, and long-term safety.
Synthesemethoden
The synthesis of CMHP involves the reaction of cycloheptylamine and 4-methylbenzenethiol in the presence of a catalyst such as hydrochloric acid. The resulting product is then purified using column chromatography to obtain pure CMHP. This method of synthesis has been well-established and is widely used in laboratories.
Eigenschaften
Molekularformel |
C17H25NOS |
---|---|
Molekulargewicht |
291.5 g/mol |
IUPAC-Name |
N-cycloheptyl-3-(4-methylphenyl)sulfanylpropanamide |
InChI |
InChI=1S/C17H25NOS/c1-14-8-10-16(11-9-14)20-13-12-17(19)18-15-6-4-2-3-5-7-15/h8-11,15H,2-7,12-13H2,1H3,(H,18,19) |
InChI-Schlüssel |
XUGIIJGKHARZLJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)SCCC(=O)NC2CCCCCC2 |
Kanonische SMILES |
CC1=CC=C(C=C1)SCCC(=O)NC2CCCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.